Cas no 1805639-66-0 (4-Chloromethyl-3-fluoro-5-methoxypyridine)

4-Chloromethyl-3-fluoro-5-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloromethyl-3-fluoro-5-methoxypyridine
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- Inchi: 1S/C7H7ClFNO/c1-11-7-4-10-3-6(9)5(7)2-8/h3-4H,2H2,1H3
- InChI Key: MNOSKFMRZQNVBT-UHFFFAOYSA-N
- SMILES: ClCC1C(=CN=CC=1OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- XLogP3: 1.3
- Topological Polar Surface Area: 22.1
4-Chloromethyl-3-fluoro-5-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010134-250mg |
4-Chloromethyl-3-fluoro-5-methoxypyridine |
1805639-66-0 | 95% | 250mg |
$960.40 | 2022-04-01 | |
Alichem | A029010134-1g |
4-Chloromethyl-3-fluoro-5-methoxypyridine |
1805639-66-0 | 95% | 1g |
$2,981.85 | 2022-04-01 |
4-Chloromethyl-3-fluoro-5-methoxypyridine Related Literature
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 4-Chloromethyl-3-fluoro-5-methoxypyridine
Professional Introduction to 4-Chloromethyl-3-fluoro-5-methoxypyridine (CAS No. 1805639-66-0)
4-Chloromethyl-3-fluoro-5-methoxypyridine, with the chemical formula C₇H₇ClFNO, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with a 4-chloromethyl group, a 3-fluoro moiety, and a 5-methoxy group. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular structure imparts distinct reactivity patterns, making it particularly useful in medicinal chemistry for constructing complex scaffolds. The presence of the 4-chloromethyl group allows for nucleophilic substitution reactions, while the 3-fluoro and 5-methoxy substituents can influence electronic properties and metabolic stability. These features have been leveraged in recent synthetic strategies to develop novel pharmacophores.
In recent years, researchers have been exploring the potential of 4-Chloromethyl-3-fluoro-5-methoxypyridine in the development of therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting its utility in drug discovery programs. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
A notable application of this compound has been reported in the synthesis of small-molecule inhibitors targeting specific protein kinases. The pyridine ring serves as a core structure that can be further modified to enhance binding affinity and selectivity. The 4-chloromethyl group is particularly valuable for introducing functional diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug molecule construction.
The incorporation of the 3-fluoro substituent has been shown to improve metabolic stability and oral bioavailability, key factors in drug development. This fluorine atom can also participate in hydrophobic interactions with biological targets, enhancing binding efficacy. Furthermore, the 5-methoxy group contributes to the overall electronic distribution of the molecule, influencing its pharmacokinetic properties.
Newer research has also highlighted the compound's utility in agrochemical applications. Pyridine derivatives are well-documented for their role as intermediates in herbicides and pesticides. The specific arrangement of substituents in 4-Chloromethyl-3-fluoro-5-methoxypyridine may confer unique biological activity against target pests while maintaining environmental safety profiles.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available pyridine precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed.
In conclusion, 4-Chloromethyl-3-fluoro-5-methoxypyridine (CAS No. 1805639-66-0) represents a versatile building block with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable the construction of complex molecules with tailored biological activities. Continued investigation into its synthetic potential and biological effects will likely yield further insights into its utility as a chemical intermediate.
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